
2-(2-Bromophenyl)pyrrolidine
Overview
Description
2-(2-Bromophenyl)pyrrolidine (CAS: 1203686-38-7) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol . It consists of a pyrrolidine ring (a five-membered saturated amine) substituted at the C2 position with a 2-bromophenyl group. It is commercially available as a hydrochloride salt (CAS: 1197232-93-1, molecular formula: C₁₀H₁₃BrClN) with a purity of ≥95% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method starts with the bromination of phenylpyrrolidine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents like methanol and reagents such as sodium borohydride and acetic acid .
Industrial Production Methods: Industrial production of this compound involves a multi-step synthesis process. The starting material, 5-(2-Bromophenyl)-3,4-dihydro-2H-pyrrole, is dissolved in methanol, and acetic acid is added. The solution is cooled, and sodium borohydride is added portionwise. The reaction mixture is then allowed to rise to room temperature, followed by extraction and purification steps to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring undergoes NAS under specific conditions, enabling the introduction of nucleophiles such as amines, alkoxides, or Grignard reagents.
Mechanistic Insight : The bromine's meta-directing effect facilitates substitution at the para position relative to the pyrrolidine ring. Palladium or copper catalysts are often employed to activate the C–Br bond .
Cross-Coupling Reactions
The bromophenyl group participates in transition-metal-catalyzed coupling reactions, forming biaryl or alkyl-aryl bonds.
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst System | Product | Yield | Source |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh), KCO, DME, 80°C, 8h | 2-(2-Biphenyl)pyrrolidine | 85% | |
4-Methoxyboronic acid | PdCl(dppf), CsCO, THF, 70°C, 6h | 2-(2-(4-Methoxyphenyl))pyrrolidine | 78% |
Heck Coupling
Alkene | Conditions | Product | Yield | Source |
---|---|---|---|---|
Styrene | Pd(OAc), P(o-tol), NEt, DMF, 120°C | 2-(2-Styrylphenyl)pyrrolidine | 68% |
Key Note : These reactions retain the pyrrolidine ring’s stereochemistry, making them valuable for chiral synthesis.
Nitrogen Functionalization
The secondary amine in the pyrrolidine ring undergoes alkylation, acylation, or protection/deprotection reactions.
Applications : These derivatives are intermediates in pharmaceuticals, such as dopamine reuptake inhibitors.
Ring Functionalization
The pyrrolidine ring undergoes regioselective modifications, including oxidation and alkylation.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Oxidation | mCPBA, CHCl, RT, 4h | This compound N-oxide | 82% | |
C–H Alkylation | Co(acac), BOX ligand, PhSiH, THF, 60°C | 2-(2-Bromophenyl)-3-ethylpyrrolidine | 76% |
Mechanistic Insight : Cobalt or nickel catalysts enable enantioselective alkylation at the C2 or C3 positions of the pyrrolidine ring .
Electrophilic Aromatic Substitution (EAS)
Despite bromine’s deactivating effect, directed EAS occurs at the ortho position relative to the pyrrolidine nitrogen.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO, HSO, 0°C, 2h | 2-(2-Bromo-4-nitrophenyl)pyrrolidine | 55% | |
Sulfonation | SO, HSO, 50°C, 6h | 2-(2-Bromo-5-sulfophenyl)pyrrolidine | 60% |
Reductive Dehalogenation
The C–Br bond is reduced under catalytic hydrogenation or radical conditions.
Conditions | Catalyst/Reagent | Product | Yield | Source |
---|---|---|---|---|
H (1 atm), Pd/C | EtOH, RT, 12h | 2-Phenylpyrrolidine | 90% | |
BuSnH, AIBN | Toluene, 80°C, 3h | 2-Phenylpyrrolidine | 88% |
Scientific Research Applications
Medicinal Chemistry
ABAD Inhibitors:
One of the notable applications of 2-(2-Bromophenyl)pyrrolidine is in the development of ABAD (Amyloid Binding Alcohol Dehydrogenase) inhibitors. These inhibitors play a crucial role in the treatment of Alzheimer's disease and certain cancers by modulating enzyme activity. The compound enhances the pharmacological activity of these inhibitors through its specific structural features, enabling effective interaction with the target enzyme NAD+H1.
Bcl-2 Inhibitors:
The compound is also instrumental in synthesizing Bcl-2 inhibitors, which are vital for treating cancers associated with dysregulated apoptosis. The synthesis involves multi-step reactions that yield compounds capable of blocking Bcl-2 interactions, thus promoting apoptosis in cancer cells1. Some derivatives exhibit significant potency against resistant mutations, indicating their potential as novel therapeutic agents1.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its bromine moiety enhances reactivity, allowing for various substitution reactions that facilitate the creation of diverse chemical entities2[^5^]. This capability is critical for developing new pharmaceuticals and agrochemicals.
Material Science
The compound's unique properties extend to material science, where it is utilized in creating advanced materials such as polymers and coatings. These materials benefit from enhanced thermal stability and mechanical properties derived from the incorporation of this compound3.
Biochemical Research
In biochemical studies, this compound is employed to investigate receptor binding and enzyme inhibition mechanisms. This research contributes to understanding biological processes and identifying potential therapeutic targets3.
Agricultural Chemistry
The compound finds applications in agricultural chemistry as well, where it is used to develop agrochemicals that improve crop protection efficacy. This application is crucial for enhancing agricultural productivity and sustainability3.
Case Studies
Study | Focus | Findings |
---|---|---|
Study on ABAD Inhibitors | Alzheimer's Disease | Demonstrated that derivatives of this compound effectively inhibit ABAD activity, offering potential therapeutic benefits1. |
Bcl-2 Inhibitor Development | Cancer Treatment | Compounds synthesized from this compound showed significant potency against both wild-type and mutant Bcl-2 proteins1. |
Material Science Applications | Polymer Development | Utilized in creating polymers with enhanced properties due to its unique chemical structure3. |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)pyrrolidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a non-competitive inhibitor of enzymes like ABAD by interacting with the target enzyme and modulating its activity.
Pathways Involved: It affects pathways related to enzyme activity and protein interactions, contributing to its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
3-(2-Bromophenyl)pyrrolidine
- Molecular formula : C₁₀H₁₂BrN
- CAS : 1203682-28-3 (hydrochloride salt)
- Key difference : The bromophenyl group is attached at the C3 position of the pyrrolidine ring instead of C2.
- For example, 3-substituted pyrrolidines may exhibit different pharmacokinetic profiles compared to 2-substituted analogs .
1-(3-Bromobenzyl)pyrrolidine
- Molecular formula : C₁₁H₁₄BrN
- CAS : BD296022
- Key difference : A 3-bromobenzyl group (-CH₂-C₆H₄-Br) is attached to the pyrrolidine nitrogen instead of a 2-bromophenyl group.
- Impact : The benzyl substitution introduces greater conformational flexibility, which may enhance or reduce interactions with hydrophobic binding pockets in enzymes or receptors .
Halogen-Substituted Analogs
(S)-2-(2-Bromo-5-fluorophenyl)pyrrolidine
- Molecular formula : C₁₀H₁₁BrFN
- CAS : 1228557-32-1
- Key difference : A 5-fluoro substituent is added to the bromophenyl ring.
- Impact: Fluorination can modulate lipophilicity, metabolic stability, and electronic properties. This derivative may exhibit improved bioavailability or target selectivity compared to non-fluorinated analogs .
2-(4-Bromomethylphenyl)pyridine
- Molecular formula : C₁₂H₁₀BrN
- CAS : 52199-24-3
- Key difference : Replaces the pyrrolidine ring with a pyridine ring and introduces a bromomethyl (-CH₂Br) group.
- Impact : The pyridine ring’s aromaticity and basicity alter electronic characteristics, making this compound more suited for catalytic or coordination chemistry applications .
Pharmacologically Active Analogs
Compound 36 (Propan-2-yl-4-(2-bromophenyl)-hexahydroquinoline-3-carboxylate)
- Structure: A hexahydroquinoline (HHQ) derivative with a 2-bromophenyl group.
- Key difference: The pyrrolidine ring is replaced by a hexahydroquinoline core.
- Pharmacological activity : Acts as a selective agonist for GPR56, demonstrating higher efficacy than 2-(2-bromophenyl)pyrrolidine derivatives in cellular assays .
Pyrrolidine Boronic Acids
- Example : Racemic mixtures of pyrrolidine boronic acids (Table S1 in ).
- Key difference : Substitution with a boronic acid (-B(OH)₂) warhead instead of bromophenyl.
- Pharmacological activity: These compounds inhibit the immunoproteasome, a target in autoimmune diseases and cancer, via covalent binding to catalytic threonine residues .
Data Table: Structural and Functional Comparison
Biological Activity
2-(2-Bromophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12BrN, with a molar mass of approximately 227.11 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group, which is responsible for its unique chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H12BrN |
Molar Mass | 227.11 g/mol |
Chemical Structure | Structure |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.
The compound interacts with various receptors involved in neurotransmission, particularly serotonin (5-HT) and dopamine receptors. Binding affinity studies have shown that it may act as a ligand for these receptors, influencing their activity and potentially leading to therapeutic effects.
Interaction Studies
Studies utilizing radiolabeled binding assays have demonstrated that this compound binds effectively to serotonin transporter proteins (SERT) and 5-HT1A receptors. These interactions are crucial for understanding the pharmacological profile of the compound.
Table 2: Binding Affinities of this compound
Receptor Type | Binding Affinity (Ki) |
---|---|
5-HT1A | X nM |
SERT | Y nM |
D2L | Z nM |
(Note: Specific values for Ki should be sourced from empirical studies.)
Synthesis Methods
The synthesis of this compound typically involves several key steps, including:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Bromination : The bromine atom is introduced into the phenyl ring through electrophilic substitution reactions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrrolidine derivatives similar to this compound:
- A study published in MDPI highlighted the synthesis and evaluation of pyrrolidine derivatives as potential ligands for serotonin receptors, demonstrating significant affinity for these targets .
- Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine compounds, revealing that modifications to the bromophenyl group can enhance binding affinities and selectivity for specific receptors.
Q & A
Q. What are the key considerations for designing a high-yield synthesis route for 2-(2-Bromophenyl)pyrrolidine?
Methodological Answer:
- Route Selection : Compare methods such as (1) palladium-catalyzed cross-coupling of pyrrolidine derivatives with 2-bromophenyl precursors (e.g., Suzuki-Miyaura coupling) and (2) direct bromination of 2-phenylpyrrolidine using brominating agents (e.g., NBS or Br₂). Cross-coupling typically offers better regioselectivity but requires optimized catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Optimization Parameters :
- Catalyst loading (e.g., 0.1–5 mol% Pd) and ligand choice (e.g., bipyridine ligands enhance stability) .
- Solvent effects: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may complicate purification .
- Temperature control: High temperatures (>100°C) risk decomposition, while low temperatures (<50°C) slow kinetics .
- Yield Improvement : Use scavengers (e.g., silica-bound triphenylphosphine) to remove excess brominated intermediates .
Q. How can conflicting NMR data for this compound derivatives be resolved?
Data Contradiction Analysis:
- Common Pitfalls : Discrepancies in chemical shifts (e.g., pyrrolidine ring protons) may arise from (1) solvent polarity differences (CDCl₃ vs. DMSO-d₆), (2) concentration-dependent aggregation, or (3) diastereomer formation in substituted derivatives .
- Resolution Strategies :
Q. What are the challenges in utilizing this compound as a scaffold in drug discovery?
Advanced Research Considerations:
- Bioactivity Optimization :
- The bromophenyl group enhances lipophilicity but may reduce solubility. Balance via introduction of polar substituents (e.g., hydroxyl, amine) on the pyrrolidine ring .
- SAR studies show that bromine’s steric bulk can hinder target binding; consider substituting with smaller halogens (e.g., F, Cl) or bioisosteres .
- Metabolic Stability : The pyrrolidine ring is prone to oxidative degradation by CYP450 enzymes. Mitigate via N-methylation or fluorination .
Q. How to address safety risks during large-scale handling of this compound?
Safety and Handling Protocols:
- Exposure Control :
- Spill Management :
Q. What analytical techniques are critical for purity assessment of this compound?
Methodological Framework:
- Chromatography :
- Spectroscopy :
Q. How do reaction conditions influence the stereochemical outcome of this compound derivatives?
Advanced Mechanistic Insights:
- Chiral Induction :
- Racemization Risks :
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Quality Control Protocols:
- Process Analytical Technology (PAT) :
- Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Standardization :
Q. How to design stability studies for this compound under varying storage conditions?
Experimental Design:
- Stress Testing :
- Degradation Pathways :
Properties
IUPAC Name |
2-(2-bromophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391203 | |
Record name | 2-(2-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129540-24-5 | |
Record name | 2-(2-Bromophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129540-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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